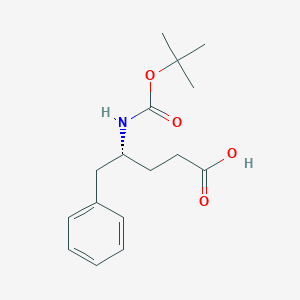

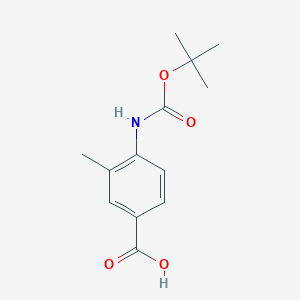

(R)-4-(Boc-amino)-5-phenylpentanoic acid

Vue d'ensemble

Description

“®-4-(Boc-amino)-5-phenylpentanoic acid” is a compound that involves the Boc (tert-butyl carbamate) group, which is commonly used for the protection of amino functions in synthetic organic chemistry . The Boc group plays a pivotal role in the synthesis of multifunctional targets and is often used in the context of peptide synthesis . It is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group can be cleaved by mild acidolysis .Molecular Structure Analysis

The 3D structure of Boc-compounds has been determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

(R)-4-(Boc-amino)-5-phenylpentanoic acid and its derivatives are primarily utilized in the synthesis of complex molecules for medicinal chemistry applications. For instance, it has been used in:

Synthesis of Diamino Acids :

- The compound has been employed in the highly diastereoselective synthesis of β, γ-diamino acids from D-Phenylalanine, proving its utility in generating structurally complex amino acids (Kano et al., 1988).

Peptide Chemistry :

- It has been utilized in the stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids, showcasing its role in crafting specific stereochemistry in amino acids, a crucial aspect in peptide synthesis and design (Giordano et al., 1999).

- A versatile approach involving this compound has been described for the synthesis of ethyl (3R,4S)-N-Boc-4-amino-3-hydroxy-S-phenylpentanoate (N-Boc-AHPPA-OEt), an important moiety in hapalosin (Huang et al., 2010).

Inhibitor Synthesis :

- Its use in the synthesis of baclofen homologues and investigation of their pharmacology has been reported, highlighting the relevance of this compound in creating bioactive molecules that interact with specific receptors (Karla et al., 1999).

Peptidomimetic Synthesis :

- The compound has been a central structural element in the creation of highly active HIV-protease inhibitors, showcasing its significance in the development of therapeutic agents (Scholz et al., 1999).

Enzymatic Studies :

- The enzymatic reduction of N-Boc-4S-amino-3-oxo-5-phenylpentanoic acid methylester, a key intermediate in the stereoselective synthesis of a statin analogue, was studied, highlighting its role in enzymatic processes and potentially in drug synthesis (Nassenstein et al., 1992).

Antimicrobial Agent Synthesis :

- The synthesis of analogues of the carboxyl protease inhibitor pepstatin, incorporating (R)-4-(Boc-amino)-5-phenylpentanoic acid, has been documented, indicating its use in developing compounds with potential antimicrobial properties (Rich et al., 1980).

Mécanisme D'action

The Boc group plays a pivotal role in the synthesis of multifunctional targets. Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Safety and Hazards

The safety data sheet for a similar compound, Phenylboronic acid, suggests that it is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Orientations Futures

The Boc group continues to play an important role in peptide synthesis and is ranked as “one of the most commonly used protective groups for amines” . Future research may focus on developing more efficient and sustainable methods for N-Boc deprotection . The use of deep eutectic solvents for N-Boc deprotection has been suggested as a promising approach .

Propriétés

IUPAC Name |

(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(9-10-14(18)19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUKBWPBMROHJH-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373178 | |

| Record name | (4R)-4-[(tert-Butoxycarbonyl)amino]-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid | |

CAS RN |

195867-20-0 | |

| Record name | (4R)-4-[(tert-Butoxycarbonyl)amino]-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B175527.png)